

Spectroscopic Profile of Prosthephanaberrine: A Technical Guide

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Compound of Interest

Compound Name: *Prosthephanaberrine*

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This technical guide provides a detailed overview of the spectroscopic data for **Prosthephanaberrine**, a hasubanan alkaloid isolated from the fruits of *Stephania japonica*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the original structure elucidation literature and presented in a clear, structured format for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Prosthephanaberrine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Data

The proton NMR spectrum provides characteristic signals for the protons in **Prosthephanaberrine**, aiding in the determination of its chemical structure.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.79	s	C-4 H	
6.66	s	C-1 H	
5.94	s	-OCH ₂ O-	
5.64	t	C-10 H	
3.59	s	C-7 OCH ₃	
2.58	s	NCH ₃	

Note: The ¹³C-NMR data for **Prostephanaberrine** was not available in the cited literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Prostephanaberrine**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M] ⁺	343.1419	343.1419	C ₁₉ H ₂₁ NO ₅

Key Fragmentation Peaks:

m/z	Relative Intensity (%)	Assignment
227	100	C ₁₄ H ₁₃ NO ₂
228	21.8	C ₁₄ H ₁₄ NO ₂
257	36.1	C ₁₅ H ₁₃ O ₄

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the **Prostephanaberrine** molecule.

Wavenumber (cm ⁻¹)	Description
3400	O-H stretching
1680	C=O stretching

Experimental Protocols

The following protocols are based on the original isolation and characterization of **Prostephanaberrine**.^[1]

Isolation of Prostephanaberrine

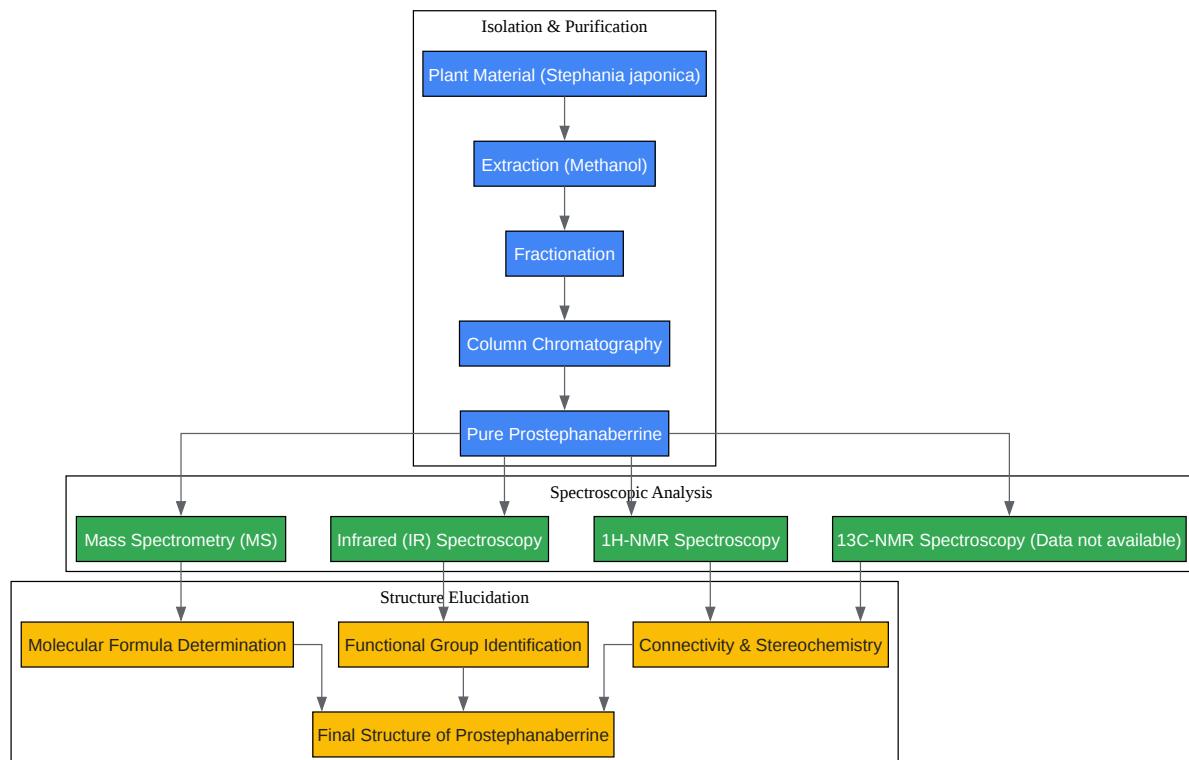
The methanolic extract from the defatted fresh fruits of *Stephania japonica* Miers (Menispermaceae) was fractionated to yield a nonphenolic tertiary alkaloid fraction. This fraction was then subjected to chromatography on two successive silica gel columns to afford **Prostephanaberrine**. The compound was crystallized from methanol as light yellow prisms.

Spectroscopic Analysis

- ¹H-NMR Spectroscopy: The ¹H-NMR spectrum was recorded in CDCl₃ with Tetramethylsilane (TMS) as the internal standard.^[1]
- Mass Spectrometry: High-resolution mass spectrometry was performed to determine the exact mass and molecular formula of the compound.^[1]
- Infrared Spectroscopy: The IR spectrum was recorded to identify the characteristic functional groups.^[1]
- Melting Point: The melting point of **Prostephanaberrine** was determined to be 225°C.^[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Prostephanaberrine**.

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Caption: Workflow for the isolation and spectroscopic characterization of **Prosthephanaberrine**.

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References

- 1. Prostebanaberrine | C19H21NO5 | CID 184517 - PubChem [pubchem.ncbi.nlm.nih.gov]
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